molecular formula C34H50O6S2 B14354590 9,14-Di(benzenesulfonyl)docosane-10,13-dione CAS No. 91475-64-8

9,14-Di(benzenesulfonyl)docosane-10,13-dione

Cat. No.: B14354590
CAS No.: 91475-64-8
M. Wt: 618.9 g/mol
InChI Key: ZWBZJVCFOTVNNR-UHFFFAOYSA-N
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Description

9,14-Di(benzenesulfonyl)docosane-10,13-dione is a complex organic compound characterized by its unique structure, which includes two benzenesulfonyl groups attached to a docosane backbone with ketone functionalities at positions 10 and 13

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,14-Di(benzenesulfonyl)docosane-10,13-dione typically involves multi-step organic reactions. One common method includes the sulfonylation of docosane derivatives followed by oxidation to introduce the ketone functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9,14-Di(benzenesulfonyl)docosane-10,13-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.

Scientific Research Applications

9,14-Di(benzenesulfonyl)docosane-10,13-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9,14-Di(benzenesulfonyl)docosane-10,13-dione involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The benzenesulfonyl groups and ketone functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Docosane: A simple hydrocarbon with a similar backbone but lacking the functional groups present in 9,14-Di(benzenesulfonyl)docosane-10,13-dione.

    Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to different backbones, exhibiting varying reactivity and applications.

    Ketone-containing docosane derivatives: Compounds with ketone functionalities on a docosane backbone, but without the benzenesulfonyl groups.

Uniqueness

This compound is unique due to the combination of benzenesulfonyl groups and ketone functionalities on a docosane backbone. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

91475-64-8

Molecular Formula

C34H50O6S2

Molecular Weight

618.9 g/mol

IUPAC Name

9,14-bis(benzenesulfonyl)docosane-10,13-dione

InChI

InChI=1S/C34H50O6S2/c1-3-5-7-9-11-19-25-33(41(37,38)29-21-15-13-16-22-29)31(35)27-28-32(36)34(26-20-12-10-8-6-4-2)42(39,40)30-23-17-14-18-24-30/h13-18,21-24,33-34H,3-12,19-20,25-28H2,1-2H3

InChI Key

ZWBZJVCFOTVNNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)CCC(=O)C(CCCCCCCC)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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